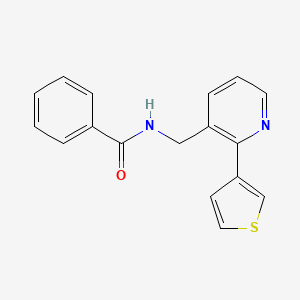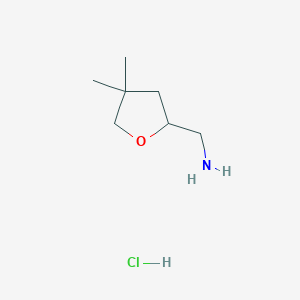![molecular formula C17H13ClF3N5OS B2593614 2-{[4-アミノ-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-[3-(トリフルオロメチル)フェニル]アセトアミド CAS No. 880802-46-0](/img/structure/B2593614.png)
2-{[4-アミノ-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-[3-(トリフルオロメチル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5OS and its molecular weight is 427.83. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物に存在するトリアゾールおよびチアゾール部分構造は、抗菌特性で知られています。 類似の構造を持つ化合物は、黄色ブドウ球菌、大腸菌、緑膿菌、およびチフス菌などの病原体に対して、予備的なインビトロ抗菌活性を示すことが示されています 。これは、さまざまな細菌感染症に効果的な新しい抗菌剤の開発における潜在的な使用を意味します。
抗ウイルス用途
関連する構造であるチアゾールの誘導体は、抗ウイルス活性を示しています。 特に、チアゾールのスルホンアミド誘導体は、タバコモザイクウイルスに対してある程度の有効性を示しています 。これは、私たちの化合物が抗ウイルス能力について調査できる可能性があり、植物ウイルスや人間のウイルス感染症の治療につながる可能性があることを示しています。
抗真菌用途
チアゾール誘導体は、抗真菌特性でも認識されています。 問題の化合物とその関連する構造的特徴は、真菌病原体に対する有効性を調査することができ、医療および農業の両方の分野に影響を与える可能性があります .
抗腫瘍および細胞毒性薬の開発
化合物にチアゾール環が存在することは、抗腫瘍または細胞毒性薬分子に関連付けられています。これらの化合物は、最小限の副作用で癌細胞を標的にするように設計できます。 化合物の構造的複雑さにより、特定の生物学的標的に相互作用することが可能になり、癌研究の候補となります .
神経保護特性
チアゾールは、神経保護薬に見られます。 構造的類似性から、この化合物は、神経伝達物質の合成における潜在的な役割や神経保護剤としての役割について研究することができ、神経変性疾患の治療に貢献する可能性があります .
抗酸化の可能性
チアゾール環を含む化合物は、抗酸化剤として作用することが報告されています。この特性は、多くの慢性疾患の要因である細胞内の酸化ストレスに対抗するために不可欠です。 この化合物は、抗酸化能力について研究することができ、新しい治療薬の開発につながる可能性があります .
特性
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXWFISKHYMWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2593533.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)
![(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B2593538.png)


![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide](/img/structure/B2593546.png)
![N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2593547.png)
![2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2593548.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)

![(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B2593551.png)

